molecular formula C15H25NO5S B222899 2,5-diethoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide

2,5-diethoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide

Cat. No. B222899
M. Wt: 331.4 g/mol
InChI Key: SUTDPMNYKCQSNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-diethoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide, also known as "EMB-6," is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to a class of chemicals known as sulfonamides, which are commonly used in medicinal chemistry and drug development.

Mechanism of Action

EMB-6 is thought to act as a positive allosteric modulator of certain ion channels, meaning that it enhances the activity of these proteins by binding to a site on the protein that is distinct from the active site. This can lead to changes in the electrical properties of cells, which may have implications for a variety of physiological processes.
Biochemical and Physiological Effects:
Studies have shown that EMB-6 can modulate the activity of several different types of ion channels, including those involved in the regulation of muscle contraction and neuronal excitability. This suggests that it may have potential applications in the treatment of conditions such as epilepsy and muscle disorders.

Advantages and Limitations for Lab Experiments

One advantage of using EMB-6 in scientific research is that it is a highly specific tool compound, meaning that it can be used to selectively modulate the activity of certain ion channels without affecting others. However, one limitation of using EMB-6 is that it may not be suitable for use in certain experimental systems, as its effects may depend on the specific ion channels present in the cells being studied.

Future Directions

There are several potential future directions for research involving EMB-6. For example, further studies could investigate its effects on different types of ion channels, or explore its potential use in the treatment of specific diseases or conditions. Additionally, research could focus on developing new compounds that are based on the structure of EMB-6, in order to further enhance its specificity and effectiveness as a tool compound.

Synthesis Methods

The synthesis of EMB-6 involves several steps, including the reaction of 2,5-diethoxy-4-methylbenzenesulfonyl chloride with 3-methoxypropylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography, yielding EMB-6 as a white crystalline powder.

Scientific Research Applications

EMB-6 has been studied for its potential use as a tool compound in scientific research. Specifically, it has been investigated for its ability to modulate the activity of a class of proteins known as ion channels. These proteins are involved in a wide range of physiological processes, including the regulation of neuronal excitability and muscle contraction.

properties

Product Name

2,5-diethoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide

Molecular Formula

C15H25NO5S

Molecular Weight

331.4 g/mol

IUPAC Name

2,5-diethoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H25NO5S/c1-5-20-13-11-15(14(21-6-2)10-12(13)3)22(17,18)16-8-7-9-19-4/h10-11,16H,5-9H2,1-4H3

InChI Key

SUTDPMNYKCQSNS-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NCCCOC

Canonical SMILES

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NCCCOC

Origin of Product

United States

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